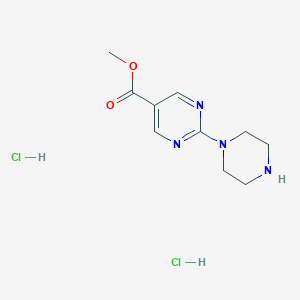
2-哌嗪-1-基嘧啶-5-羧酸甲酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
科学研究应用
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications in chemistry include serving as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases. In industry, it is utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which involves the condensation of an aldehyde, amine, carboxylic acid, and isocyanide. Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions: Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
作用机制
The mechanism by which Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
2-Piperazin-1-ylpyrimidine-5-carboxylic acid
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
属性
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXLRJJCQDUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

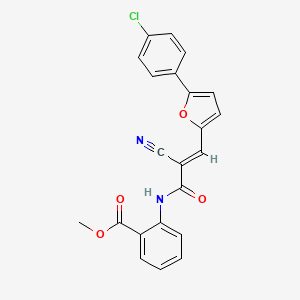
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2450338.png)
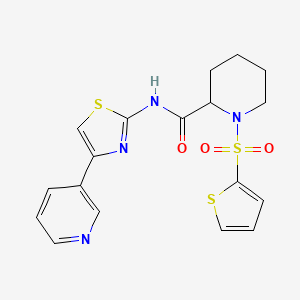
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
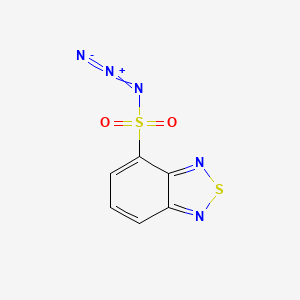
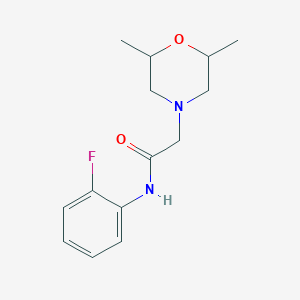
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)
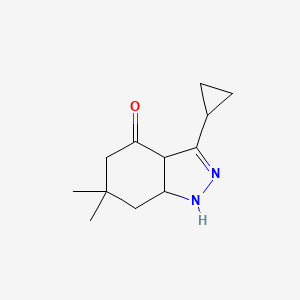
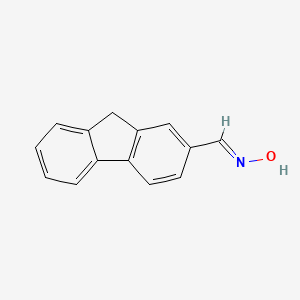
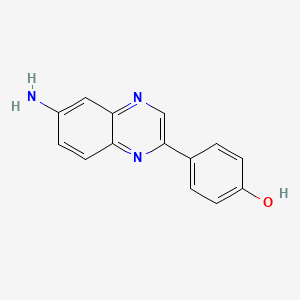
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2450356.png)
![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450357.png)
